molecular formula C10H11NO4 B11893941 2-Amino-4,5-dihydroxy-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 721386-72-7

2-Amino-4,5-dihydroxy-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B11893941
CAS No.: 721386-72-7
M. Wt: 209.20 g/mol
InChI Key: HVXKZFHBZHVJGF-UHFFFAOYSA-N
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Description

Properties

CAS No.

721386-72-7

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-amino-4,5-dihydroxy-1,3-dihydroindene-2-carboxylic acid

InChI

InChI=1S/C10H11NO4/c11-10(9(14)15)3-5-1-2-7(12)8(13)6(5)4-10/h1-2,12-13H,3-4,11H2,(H,14,15)

InChI Key

HVXKZFHBZHVJGF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CC1(C(=O)O)N)C(=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Hydroxylation and Oxidation

The indene ring undergoes dihydroxylation using osmium tetroxide (OsO₄) or hydrogen peroxide (H₂O₂) in acidic media to introduce 4,5-dihydroxy groups. For example:

  • Reaction conditions : 1 mM substrate, 0.2 eq. OsO₄, tert-butanol/H₂O (3:1), 0°C, 12 h.

  • Yield : 68–72% after column chromatography.

Amination via Curtius Rearrangement

The α-carbon is aminated using sodium azide (NaN₃) and phosphorus pentachloride (PCl₅) to form an isocyanate intermediate, followed by hydrolysis:

Intermediate+NaN3PCl5IsocyanateH2OAmine\text{Intermediate} + \text{NaN}3 \xrightarrow{\text{PCl}5} \text{Isocyanate} \xrightarrow{\text{H}_2\text{O}} \text{Amine}

  • Key parameters : Strict temperature control (−10°C) prevents side reactions.

  • Yield : 55–60%.

Carboxylation and Acidification

The ester group is hydrolyzed under basic conditions (NaOH, 80°C, 6 h) and acidified to yield the final product.

Catalytic Hydroxylation-Amination Tandem Reactions

Recent advances employ palladium(II) catalysts to streamline synthesis. A method from VulcanChem (VC15973287) uses:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : 1,10-Phenanthroline

  • Conditions : Acetic acid, 100°C, 24 h.

StepReagentsTemperatureTimeYield
HydroxylationH₂O₂, Pd(OAc)₂100°C12 h78%
AminationNH₃, CuI80°C8 h65%

This method reduces byproducts but requires costly catalysts.

Asymmetric Synthesis for Enantiomeric Control

Chiral resolution is critical for pharmaceutical applications. EP0991772A1 describes enzymatic desymmetrization using lipase B from Candida antarctica :

  • Substrate : Racemic 2-acetoxy-indene derivative

  • Conditions : Phosphate buffer (pH 7.4), 37°C, 48 h

  • Outcome : >90% enantiomeric excess (ee) for (1S,2R)-isomer.

One-Pot Oxidation-Amination Protocols

A novel one-pot method from ACS Omega adapts ninhydrin-mediated oxidation (Table 2):

ComponentQuantityRole
Ninhydrin1.2 eqOxidizing agent
4-Amino-1,2-naphthoquinone1 eqAmination precursor
Periodic acid (H₅IO₆)1.5 eqCo-oxidant

Procedure :

  • React ninhydrin and 4-amino-1,2-naphthoquinone in acetic acid (50°C, 2 h).

  • Add H₅IO₆ at 25°C, stir for 15 min.

  • Isolate product via filtration (yield: 85–90%).

Purification and Characterization

Final purification typically involves:

  • Crystallization : Ethyl acetate/hexane (3:1) at −20°C.

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient.

Key spectral data :

  • ¹H NMR (DMSO-d₆) : δ 6.82 (s, 1H, aromatic), 4.21 (d, J = 8.4 Hz, 2H, CH₂).

  • HRMS : [M+H]⁺ calcd. 209.20, found 209.18.

Challenges and Optimization Strategies

Byproduct Formation

Over-oxidation during hydroxylation generates quinone impurities. Mitigation strategies include:

  • Low-temperature oxidation (0–5°C).

  • Radical scavengers (e.g., BHT) to suppress side reactions.

Scalability Issues

Catalytic methods face limitations in industrial-scale production due to Pd costs. Alternatives under investigation:

  • Iron-based catalysts : FeCl₃ with ascorbic acid (yield: 50–55%).

Comparative Analysis of Methods

MethodYieldCostScalabilityee (%)
Multi-Step Organic60%LowHighN/A
Catalytic Tandem78%HighModerateN/A
Asymmetric Synthesis55%Very HighLow>90
One-Pot90%ModerateHighN/A

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-dihydroxy-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis to replace one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its therapeutic potential in treating various medical conditions due to its anti-inflammatory and neuroprotective properties.

Treatment of Hypoxia and Anoxemia

Research indicates that derivatives of 2-amino-4,5-dihydroxy-2,3-dihydro-1H-indene-2-carboxylic acid can improve symptoms associated with hypoxia and anoxemia. A patent describes its use in treating conditions such as:

  • Cerebral hemorrhage
  • Cerebral infarction
  • Acute respiratory distress

The compound acts as a cerebral activator and has shown promise in ameliorating cognitive impairments related to these conditions .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects that may be beneficial in treating chronic inflammatory diseases. Studies have shown that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in various models of inflammation .

Biochemical Applications

In biochemistry, the compound's ability to act as an antioxidant has been explored, particularly in food science.

Antioxidant Activity

The antioxidant properties of this compound make it a candidate for food preservation. It can prevent oxidative degradation of lipids in processed foods, thereby extending shelf life and maintaining nutritional quality .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound across different applications:

StudyFocusFindings
Patent US4788130AHypoxia treatmentDemonstrated effectiveness in improving symptoms related to hypoxia with low toxicity .
Antioxidant studyFood preservationShowed significant inhibition of lipid peroxidation in food products .
Anti-inflammatory researchChronic inflammationReduced levels of TNF-alpha and IL-6 in animal models .

Mechanism of Action

The mechanism by which 2-Amino-4,5-dihydroxy-2,3-dihydro-1H-indene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Indene Carboxylic Acids

Table 1: Key Structural and Physical Properties
Compound Name CAS RN Molecular Formula Molar Mass (g/mol) Substituents Key Features Reference
This compound 721386-72-7 C₁₀H₁₁NO₄ 209.2 2-amino, 4,5-dihydroxy, 2-carboxylic Bicyclic, polar functional groups
1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid 7400‐06‐8 C₁₀H₁₁NO₂ 177.2 1-amino, 2-carboxylic Structural isomer, lacks hydroxyls
2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid 3927‐71‐7 C₁₀H₁₁NO₂ 177.2 2-amino, 2-carboxylic Isomeric amino position
(1R,2R)-1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid 135053-20-2 C₁₀H₁₁NO₂ 177.2 Stereoisomer of the above Chiral centers at C1 and C2
Indole-2-carboxylic acid 1477-50-5 C₉H₇NO₂ 161.15 Indole core with 2-carboxylic acid Heterocyclic analog
Key Observations:

Functional Group Variations: The target compound distinguishes itself with 4,5-dihydroxy substituents, absent in simpler amino-indene carboxylic acids (e.g., 3927‐71‐7) . Stereoisomerism: The (1R,2R)-configured analogue (135053-20-2) demonstrates the impact of chirality on molecular interactions, though its biological relevance remains unexplored in the provided data .

Heterocyclic Analogues :

  • Indole-2-carboxylic acid (1477-50-5) shares a bicyclic framework but replaces the indene core with an indole ring, introducing aromatic nitrogen. This difference alters electronic properties and melting points (mp 205–209°C for indole-2-carboxylic acid vs. unreported for the target compound) .
Key Findings:
  • Its dihydroxy groups may confer unique interactions with biological targets, but this remains speculative.
  • Co-Crystal Formation: Pyrimidines like 2-amino-4,6-dimethylpyrimidine form co-crystals with diclofenac via hydrogen bonding .

Biological Activity

2-Amino-4,5-dihydroxy-2,3-dihydro-1H-indene-2-carboxylic acid (commonly referred to as "compound X") is an organic compound that has garnered attention in various biological and pharmacological studies. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C10H11NO3
  • Molecular Weight: 191.20 g/mol
  • CAS Number: 539-03-7

The biological activity of compound X is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Enzyme Inhibition : Research indicates that compound X can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit fatty acid synthase (FASN), an enzyme critical for lipid biosynthesis in cancer cells .
  • Neuroprotective Effects : Studies suggest that compound X may enhance the levels of neurotransmitters such as GABA (gamma-aminobutyric acid), potentially providing therapeutic benefits for neurological conditions like epilepsy and anxiety disorders .

Biological Activity Data Table

Biological ActivityAssay TypeResultReference
AntioxidantDPPH AssayIC50 = 45 µg/mL
Enzyme InhibitionFASN InhibitionIC50 = 20 µM
NeuroprotectionGABA Level Increase30% increase

Case Study 1: Antioxidant Potential

In a study assessing the antioxidant capacity of various compounds, compound X was evaluated using the DPPH assay. Results indicated a strong ability to scavenge free radicals, with an IC50 value of 45 µg/mL, demonstrating its potential as a natural antioxidant agent .

Case Study 2: Cancer Treatment

A study investigated the effects of compound X on cancer cell lines. It was found to inhibit FASN activity significantly, leading to reduced lipid accumulation in cells. This suggests a potential role for compound X in cancer therapy by targeting lipid metabolism .

Case Study 3: Neurological Benefits

Another study focused on the neuroprotective effects of compound X. It was observed that treatment resulted in a 30% increase in GABA levels in neuronal cultures, indicating its potential for treating anxiety and epilepsy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Amino-4,5-dihydroxy-2,3-dihydro-1H-indene-2-carboxylic acid, and what challenges arise in achieving stereochemical purity?

  • Methodology : Utilize condensation reactions with substituted malonic acid derivatives and guanidine in basic conditions (e.g., sodium ethoxide) to form the pyrimidine-like core. Protecting groups (e.g., tert-butoxycarbonyl) may be required to preserve amino and hydroxyl functionalities during synthesis .
  • Challenges : Regioselectivity issues due to multiple reactive sites on the indene ring, as well as purification difficulties caused by polar hydroxyl and amino groups. Optimized protocols using Vilsmeier–Haack–Arnold reagents can improve yields .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Analytical Tools :

  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and stereochemistry; IR for functional group verification (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.
  • Chromatography : HPLC with UV/Vis or MS detection to assess purity (>95% by area normalization) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Regulatory Compliance : Follow GHS guidelines for carboxylic acid derivatives, including proper ventilation, PPE (gloves, lab coat), and emergency eyewash/shower access. The compound may require storage at +4°C in airtight containers to prevent degradation .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous waste streams .

Advanced Research Questions

Q. What experimental strategies can address contradictions in biological activity data between in vitro and in vivo models?

  • Case Study : For related indene-carboxylic acid derivatives (e.g., DDR1 inhibitors), discrepancies in kinase inhibition (e.g., IC₅₀ vs. in vivo efficacy) may arise from bioavailability or metabolite interference. Solutions include:

  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic half-life using LC-MS/MS .
  • Tissue Distribution Studies : Radiolabel the compound to track accumulation in target organs (e.g., pancreatic tumors) .
  • Mechanistic Validation : Use CRISPR-edited cell lines to confirm target specificity .

Q. How do solvent polarity and pH influence the stability of this compound during long-term storage?

  • Stability Studies :

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility but may accelerate hydrolysis of the carboxylic acid group. Non-polar solvents (e.g., dichloromethane) reduce degradation but risk precipitation .
  • pH Optimization : Store in mildly acidic conditions (pH 4–6) to stabilize the amino and hydroxyl groups while minimizing auto-oxidation. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

Q. What in silico tools are effective for predicting the binding affinity of this compound to kinase targets like DDR1?

  • Computational Approaches :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with DDR1's ATP-binding pocket. Prioritize derivatives with hydrogen bonding to Lys44 and hydrophobic contacts with Leu154 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability and binding free energy (MM-PBSA/GBSA methods) .

Q. How can researchers optimize the synthetic yield of 2-Amino-4,5-dihydroxy derivatives while minimizing side reactions?

  • Process Optimization :

  • Catalytic Systems : Screen Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during cyclization .
  • Reaction Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and terminate reactions at optimal conversion points .
  • Scale-Up Considerations : Implement flow chemistry to control exothermic reactions and improve heat/mass transfer .

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